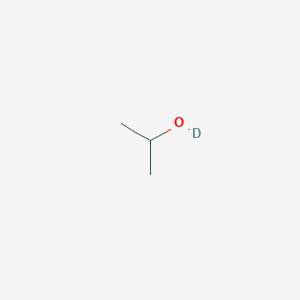
Propan-2-(2H)ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of propan-2-(2H)ol involves various chemical reactions and catalysts. One study explores the catalytic conversion of propan-2-ol using carbon catalysts with different chemical surface natures, demonstrating both dehydration and dehydrogenation of the substrate under specific conditions (Szymański & Rychlicki, 1993).
Molecular Structure Analysis
The molecular structure of propan-2-(2H)ol has been analyzed using molecular modeling and simulation techniques. A study by Muñoz-Muñoz et al. (2018) developed a new force field for propan-2-ol based on quantum chemical calculations to analyze the hydrogen bonding structure in the propan-2-ol + water mixture (Muñoz-Muñoz et al., 2018).
Chemical Reactions and Properties
The photocatalytic oxidation of propan-2-ol to propanone using polyoxometalates (POM) in aqueous solutions is an example of the chemical reactions involving propan-2-(2H)ol. This reaction highlights the role of OH radicals in the selective oxidation process (Mylonas et al., 1999).
Physical Properties Analysis
The physical properties of propan-2-(2H)ol, such as diffusion coefficients and shear viscosity, are important for understanding its behavior in various applications. These properties are tied to the molecular structure and hydrogen bonding network of the substance, as discussed in the study by Muñoz-Muñoz et al. (2018).
Chemical Properties Analysis
Propan-2-(2H)ol's chemical properties, including its reactivity and stability, are influenced by its molecular structure. For instance, the formation of propene and acetone during its conversion on zeolites highlights its chemical reactivity and the role of catalysts in such transformations (Hunger & Horvath, 1997).
Aplicaciones Científicas De Investigación
-
- Propan-2-ol is used by consumers and professional workers in a wide range of products and applications .
- These include lubricants and greases, antifreeze products, coating products, adhesives and sealants, fillers, putties, plasters, modelling clay, finger paints, biocides (e.g. disinfectants, pest control products), polishes, waxes, fuels and toners .
Safety And Hazards
Propiedades
IUPAC Name |
2-deuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-QYKNYGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192865 | |
| Record name | Propan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deuteriooxypropane | |
CAS RN |
3979-51-9 | |
| Record name | 2-Propanol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3979-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propan-2-(2H)ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003979519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propan-2-[2H]ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



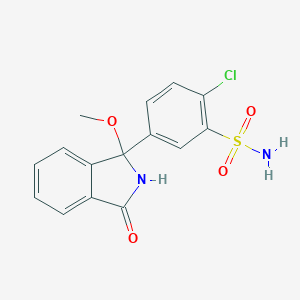
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)


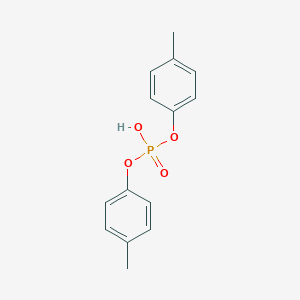
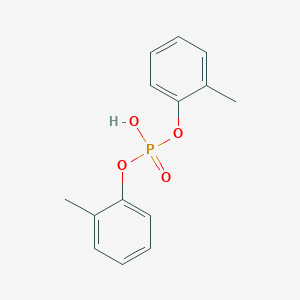
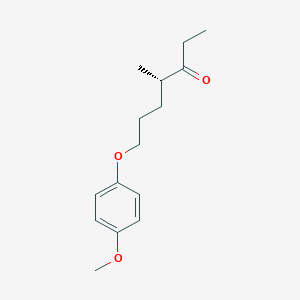

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)



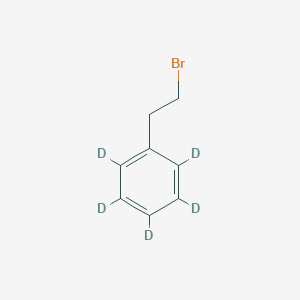
![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)